molecular formula C7H16NSi B14537640 CID 23264436

CID 23264436

Cat. No.: B14537640
M. Wt: 142.29 g/mol
InChI Key: DKDSHYYZHIYKQU-UHFFFAOYSA-N
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Description

CID 23264436 (PubChem Compound Identifier 23264436) is a chemical compound cataloged in the PubChem database. Typically, PubChem entries include molecular formula, weight, stereochemical details, and bioactivity profiles. For example, similar compounds like taurocholic acid (CID 6675) and betulin-derived inhibitors (e.g., CID 72326, 64971) are well-documented in studies on substrate specificity and enzyme inhibition [2]1.

Properties

Molecular Formula

C7H16NSi

Molecular Weight

142.29 g/mol

InChI

InChI=1S/C7H16NSi/c1-9(2)8-6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

DKDSHYYZHIYKQU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)N1CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of CID 23264436 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions, such as condensation or cyclization.

    Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties. This may include oxidation, reduction, or substitution reactions.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

CID 23264436 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 23264436 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: this compound is employed in the development of new materials and chemical products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism by which CID 23264436 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. These interactions can lead to changes in gene expression, protein function, and metabolic pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The absence of direct data for CID 23264436 necessitates reliance on generalized methodologies for compound comparison , as outlined in the evidence:

  • Structural Similarity : Tools like PubChem’s 3D structure overlay and Tanimoto coefficient calculations (based on molecular fingerprints) are standard for identifying analogs [6]2.
  • Functional Comparison : Bioactivity assays (e.g., enzyme inhibition, receptor binding) and pharmacokinetic parameters (e.g., LogP, solubility) are critical for functional benchmarking [19]3.
  • Synthetic Accessibility : Reaction conditions, yields, and purification methods are compared to evaluate scalability and practicality [20]4.

Hypothetical Comparison with Analogous Compounds

Parameter This compound Oscillatoxin D (CID 101283546) [6]5 Betulin (CID 72326) [2]6 3,5-Dichloro-4-hydroxybenzoic Acid (CID 16839) [13]7
Molecular Formula Not Available C₂₈H₄₀O₇ C₃₀H₅₀O₂ C₇H₄Cl₂O₂
Molecular Weight (g/mol) N/A 504.61 442.70 191.01
Bioactivity N/A Cytotoxic (marine toxin) Antiviral, anti-inflammatory Antimicrobial, herbicide intermediate
LogP (Predicted) N/A 3.85 (iLOGP) 8.92 (XLOGP3) 2.13 (XLOGP3)
Synthetic Yield N/A Not reported 55% (chlorination) [13]8 22% (oxidation) [13]9

Recommendations for Future Studies

Structural Elucidation : Prioritize X-ray crystallography or high-resolution mass spectrometry to resolve this compound’s structure [18]12.

Comparative Pharmacokinetics : Analyze ADMET properties (e.g., BBB permeability, CYP inhibition) relative to analogs like CID 2049887 [19]14.

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